![molecular formula C6H14ClNO B2559251 [3-(Methylamino)cyclobutyl]methanol;hydrochloride CAS No. 2413896-28-1](/img/structure/B2559251.png)
[3-(Methylamino)cyclobutyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Methylamino)cyclobutyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2413896-28-1 . It has a molecular weight of 151.64 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13NO.ClH/c1-7-6-2-5(3-6)4-8;/h5-8H,2-4H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“[3-(Methylamino)cyclobutyl]methanol;hydrochloride” is an oil at room temperature . It has a molecular weight of 151.64 .Applications De Recherche Scientifique
Chemical Fixation and Protein Preservation
One study explored the use of methanol in chemical fixation solutions, such as methacarn (methanol-Carnoy), to preserve tissue samples for microscopy. Methanol was found to increase the shrinkage temperature of collagen more than ethanol, suggesting its utility in enhancing tissue sample preservation without shrinkage, especially useful in paraffin embedding processes. This indicates methanol's role in stabilizing helical protein structures in tissues, which is critical for accurate histological analysis (Puchtler et al., 1970).
Analytical Chemistry and Chemical Synthesis
Another application includes the development of rapid procedures for preparing fatty acid methyl esters (FAMEs) for gas chromatography analysis. This involves the methanolysis of fats and oils, where methanol's role is pivotal in esterifying fatty acids to form FAMEs, a process crucial for the analysis of lipid content in various substances. The development of a reliable and rapid procedure using methanol underlines its importance in analytical chemistry and biofuel production (Bannon et al., 1982).
Environmental Science and Energy Production
Research into methanol's role in hydrogen production from methanol thermochemical conversion highlights its potential in sustainable energy solutions. Methanol serves as a liquid hydrogen carrier that can produce high-purity hydrogen, a clean fuel alternative. The study focuses on different methanol reforming processes, including steam reforming and partial oxidation, emphasizing the development of copper-based catalysts and novel reactor technologies for efficient hydrogen production (García et al., 2021).
Toxicology and Public Health
An investigation into defining a tolerable concentration of methanol in alcoholic drinks examines methanol's toxicity and establishes guidelines to prevent methanol poisoning from illicit alcoholic beverages. This study contributes significantly to public health by providing a scientific basis for regulatory standards concerning methanol content in consumable alcohol, emphasizing the importance of monitoring and regulating methanol levels to avoid adverse health effects (Paine & Dayan, 2001).
Catalysis and Industrial Applications
The review on methanol reforming using Cu-based catalysts discusses methanol's use in producing hydrogen for fuel cells. It covers the kinetics and mechanisms of methanol reforming reactions, highlighting the importance of selecting appropriate catalysts for improving efficiency and selectivity in hydrogen production. This research underscores methanol's role in the advancement of clean energy technologies and its potential in catalysis and industrial chemical processes (Yong et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
[3-(methylamino)cyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6-2-5(3-6)4-8;/h5-8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIQLITVGWMCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylamino)cyclobutyl]methanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)
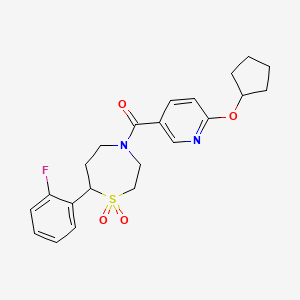
![3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2559171.png)

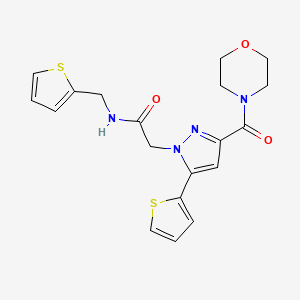
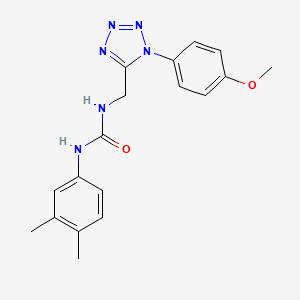
![4-fluoro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2559180.png)

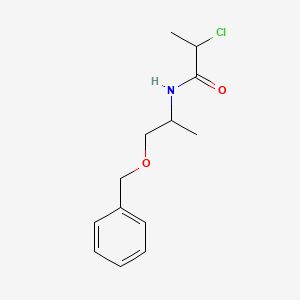
![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)

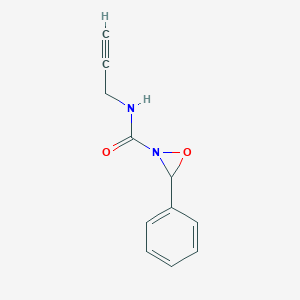
![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)
